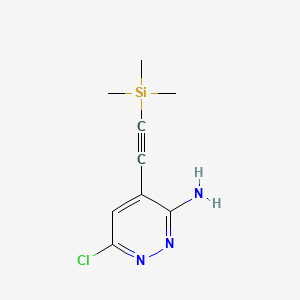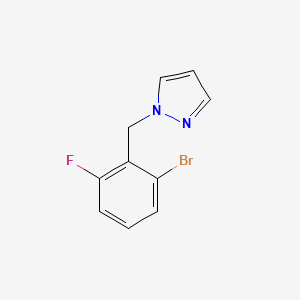
1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene” is a chemical compound with the molecular formula C10H8BrFN2 . It is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene” can be represented by the InChI code: 1S/C10H8BrFN2/c11-9-3-1-4-10(12)8(9)7-14-6-2-5-13-14/h1-6H,7H2 .Aplicaciones Científicas De Investigación
Structural Characterization and Reactivity
The structural characterization and reactivity of compounds related to 1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene have been detailed in several studies. For example, the synthesis of compounds through phase-transfer-catalysed alkylations demonstrates the compound's utility as a precursor in creating multidentate ligands for complexation with various metals, signifying its potential in coordination chemistry and catalysis. X-ray crystallography has been employed to ascertain the precise structural configurations of these compounds, showcasing their complex architectures and interaction potential (Hartshorn & Steel, 1995; Hartshorn & Steel, 1998).
Catalysis and Material Synthesis
This compound and its derivatives have found applications in catalysis and material synthesis. Specifically, nickel(II) complexes derived from ligands based on this compound structure have been demonstrated to catalyze tandem reactions, such as ethylene oligomerization combined with Friedel–Crafts alkylation of toluene, highlighting their potential in synthetic organic chemistry and industrial applications (Budhai et al., 2013).
Photophysical and Electrochemical Properties
Studies on the photophysical and electrochemiluminescence properties of Re(I) tricarbonyl complexes incorporating pyrazolyl-pyridyl-based ligands reveal significant insights into the luminescence properties of such compounds. These findings are crucial for developing new materials for optical devices, sensors, and bioimaging, indicating the broad applicability of the compound (Wei et al., 2011).
Ligand Behavior and Complex Formation
The ability of bis(pyrazol-1-ylmethyl)benzene derivatives to act as ligands for metal complexation has been extensively studied. These compounds demonstrate a wide range of coordination behaviors, forming complex structures with metals such as silver and palladium. Such complexes have been analyzed for their structural properties, offering valuable insights into the design of metal-organic frameworks and coordination polymers for various applications (Hartshorn & Steel, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-bromo-6-fluorophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c11-9-3-1-4-10(12)8(9)7-14-6-2-5-13-14/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVPGHLZSCMTBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CN2C=CC=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742747 |
Source


|
| Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355247-09-4 |
Source


|
| Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


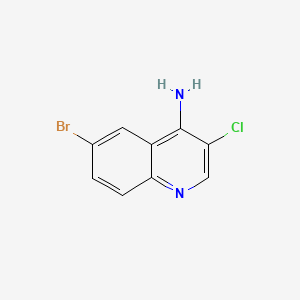

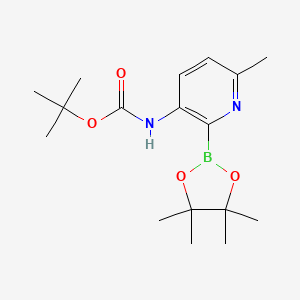
![2-Oxazolidinone, 3-[(2S,4R)-4-bromo-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B599244.png)
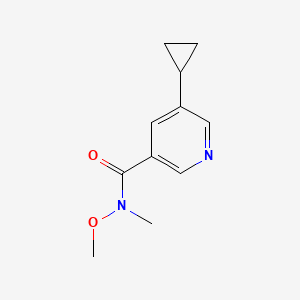
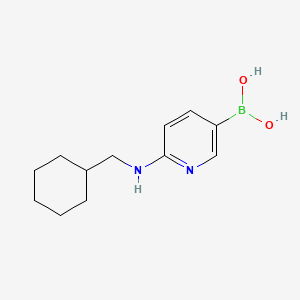

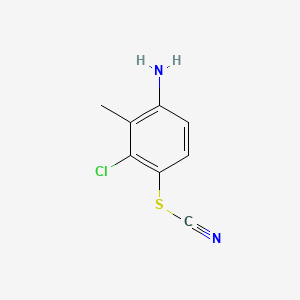


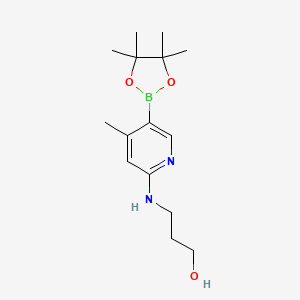
![(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B599259.png)
